N-4-morpholinyl-2-(2-thienyl)acetamide
Description
N-4-Morpholinyl-2-(2-thienyl)acetamide is a synthetic acetamide derivative featuring a morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) attached to the nitrogen of the acetamide backbone and a 2-thienyl (thiophene) group at the adjacent carbon. This compound belongs to a broader class of thiophene-containing acetamides, which are of significant interest due to their diverse pharmacological properties, including antimicrobial, antimycobacterial, and enzyme-modulating activities . The morpholine moiety enhances solubility and bioavailability, while the thiophene group contributes to electronic and steric interactions critical for binding to biological targets .
Properties
IUPAC Name |
N-morpholin-4-yl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(8-9-2-1-7-15-9)11-12-3-5-14-6-4-12/h1-2,7H,3-6,8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWMAFOJONHQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Classification of Analogs
The following compounds share structural similarities with N-4-morpholinyl-2-(2-thienyl)acetamide, differing in substituents on the acetamide nitrogen, the aromatic rings, or additional functional groups:
Pharmacological Activities
Antimicrobial and Antimycobacterial Activity
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid . This highlights the importance of the thiophene ring in targeting mycobacterial enzymes or membranes.
- 5-(2-Thienyl)-1,3,4-oxadiazoles (e.g., compound 9a in ) exhibited broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., S.
Enzyme Inhibition
- N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (a structural analog from ) inhibited 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent cancers. Activity depended on hydrophobic and aromatic interactions, suggesting that this compound’s morpholine and thiophene groups may similarly engage enzyme active sites .
Carcinogenicity
- Nitro-substituted analogs like NFTA () induced lymphocytic leukemia in mice, emphasizing the risks of nitro groups in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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